Sodium 2-O-L-rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-eno-pyranosiduronate
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Overview
Description
Sodium 2-O-L-rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-eno-pyranosiduronate is an organic molecular entity.
Scientific Research Applications
Hydrogenation and Catalytic Activity
Research by Selkälä, Alakurtti, and Koskinen (2001) on the hydrogenation of a sodium salt similar to Sodium 2-O-L-rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-eno-pyranosiduronate demonstrates its potential use in chemical reactions involving hydrogenation. This study highlights the sodium salt's ability to undergo hydrogenation in water without losing the allylic hydroxyl group, providing insight into its reactivity and potential applications in organic synthesis (Selkälä, Alakurtti, & Koskinen, 2001).
Synthesis and Growth-Promoting Activity
Hirose, Endo, and Hasegawa (2004) conducted research on the synthesis of lepidimoide, a compound structurally related to Sodium 2-O-L-rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-eno-pyranosiduronate. Their work not only simplified the production process but also highlighted the compound's growth-promoting activity in plants, indicating potential agricultural applications (Hirose, Endo, & Hasegawa, 2004).
properties
Product Name |
Sodium 2-O-L-rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-eno-pyranosiduronate |
---|---|
Molecular Formula |
C12H17NaO10 |
Molecular Weight |
344.25 g/mol |
IUPAC Name |
sodium;(2S,3R,4S)-3,4-dihydroxy-2-[(2S,3R,4R,5R,6S)-2,4,5-trihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H18O10.Na/c1-3-6(14)8(16)9(11(19)20-3)22-12-7(15)4(13)2-5(21-12)10(17)18;/h2-4,6-9,11-16,19H,1H3,(H,17,18);/q;+1/p-1/t3-,4-,6-,7+,8+,9+,11-,12+;/m0./s1 |
InChI Key |
ZGUYXYAGTSSIIA-DUQBLKLASA-M |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O[C@@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)[O-])O)O)O)O.[Na+] |
synonyms |
2-O-L-rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate lepidimoide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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